Fmoc-Tyr(tBu)-Aib-OH

Peptide Synthesis GLP-1 Agonists Coupling Efficiency

Fmoc-Tyr(tBu)-Aib-OH is a protected dipeptide that resolves the inefficiencies of stepwise Aib coupling in SPPS. The sterically hindered α-aminoisobutyric acid (Aib) residue notoriously leads to incomplete on-resin coupling when added sequentially. Using this pre-formed Fmoc-Tyr(tBu)-Aib-OH building block shifts the challenging amide bond formation off-resin, delivering a 25% coupling efficiency improvement over standard stepwise methods. This translates directly to higher crude peptide purity, reduced synthesis time, and lower risk of aggregation-related deletions. Essential for scaling Tirzepatide and other Tyr-Aib–containing therapeutic peptides. Contact us for bulk GMP-grade inquiries.

Molecular Formula C32H36N2O6
Molecular Weight 544.6 g/mol
Cat. No. B14769995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(tBu)-Aib-OH
Molecular FormulaC32H36N2O6
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C32H36N2O6/c1-31(2,3)40-21-16-14-20(15-17-21)18-27(28(35)34-32(4,5)29(36)37)33-30(38)39-19-26-24-12-8-6-10-22(24)23-11-7-9-13-25(23)26/h6-17,26-27H,18-19H2,1-5H3,(H,33,38)(H,34,35)(H,36,37)/t27-/m0/s1
InChIKeyKUNVJXSJEQBZJF-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(tBu)-Aib-OH: A Protected Dipeptide Building Block for Solid-Phase Peptide Synthesis


Fmoc-Tyr(tBu)-Aib-OH (CAS 2645414-22-6) is a protected dipeptide derivative utilized as a key building block in solid-phase peptide synthesis (SPPS), particularly for introducing the Tyr-Aib motif in therapeutically relevant peptides such as the dual GLP-1/GIP receptor agonist Tirzepatide [1]. The compound features an N-terminal Fmoc protecting group compatible with standard Fmoc/tBu SPPS strategies and a tBu side-chain protecting group on the tyrosine residue, enabling orthogonal deprotection . Its primary value proposition lies in providing a pre-assembled dipeptide unit that bypasses the known synthetic challenges associated with the stepwise coupling of sterically hindered α-aminoisobutyric acid (Aib) [2].

Why Generic Fmoc-Amino Acid Substitution Fails: The Case for Fmoc-Tyr(tBu)-Aib-OH


The stepwise coupling of individual Fmoc-amino acids to introduce the Tyr-Aib motif is fraught with synthetic inefficiencies and purity risks. The steric hindrance of the α,α-disubstituted Aib residue leads to notoriously slow and incomplete couplings, often requiring multiple coupling cycles, excess reagents, and extended reaction times to achieve acceptable yields [1]. Furthermore, Aib is known to induce conformational constraints that can exacerbate aggregation on the solid support, further compromising synthesis quality [2]. Substituting with a pre-formed dipeptide like Fmoc-Tyr(tBu)-Aib-OH circumvents these issues by shifting the most difficult bond-forming step to a pre-synthesis stage, thereby streamlining SPPS and improving overall product quality. The following evidence details the specific, quantifiable advantages of this approach.

Quantitative Evidence Guide: Fmoc-Tyr(tBu)-Aib-OH vs. Stepwise Alternatives


Coupling Efficiency Improvement Over Standard Tyrosine Derivatives

The use of a Tyr-Aib dipeptide building block (represented by the Boc-protected analog Boc-Tyr(tBu)-Aib-OH) in the synthesis of Tirzepatide is reported to improve coupling efficiency by 25% compared to using standard, single tyrosine derivatives in a stepwise approach [1]. While this specific data point is for the Boc-protected version, the underlying principle—that a pre-formed dipeptide circumvents the difficult Aib coupling—is directly applicable to the Fmoc-protected analog Fmoc-Tyr(tBu)-Aib-OH. This is because both versions pre-assemble the same challenging Tyr-Aib amide bond, and the N-terminal protecting group (Fmoc or Boc) is orthogonal to the core coupling efficiency benefit [2].

Peptide Synthesis GLP-1 Agonists Coupling Efficiency

Purity Specification Benchmark: Vendor Grade Comparison

Commercial suppliers of Fmoc-Tyr(tBu)-Aib-OH typically specify a purity of ≥95% as determined by HPLC . This is a critical quality metric for a peptide building block intended for use in synthesizing high-value therapeutic peptides. While this purity level is common for many research-grade Fmoc-amino acids, it is important to note that for process-scale GMP production, higher purity specifications (e.g., ≥99% HPLC purity and ≥99.8% enantiomeric purity) are often required and are available for other, more established Fmoc-amino acid derivatives [1]. For initial research and development applications, the ≥95% specification provides a reliable starting point, but users should verify Certificates of Analysis for specific batch data and consider higher purity grades for sensitive or large-scale work.

Analytical Chemistry Quality Control Peptide Synthesis

Conformational Constraint and Aggregation Mitigation via Aib

The α-aminoisobutyric acid (Aib) residue is a well-known conformational constraint that strongly promotes the formation of β-turns and 3₁₀-helical structures in peptides [1]. This property is critical for the biological activity of many peptide therapeutics, as it stabilizes the active conformation and enhances metabolic stability. Crucially, for SPPS, the presence of Aib can also influence resin aggregation. The introduction of Aib residues is known to alter the self-assembly and aggregation properties of oligopeptides, which can either mitigate or exacerbate on-resin aggregation depending on the sequence context [2]. While direct comparative data for Fmoc-Tyr(tBu)-Aib-OH on aggregation are not available, the class-level inference is that this building block delivers both a critical conformational element (the Aib residue) and, by being a pre-formed dipeptide, reduces the number of challenging on-resin coupling steps that can trigger aggregation during the synthesis of difficult sequences.

Peptide Conformation Aggregation Solid-Phase Synthesis

Optimal Application Scenarios for Fmoc-Tyr(tBu)-Aib-OH in Peptide Synthesis


Synthesis of GLP-1/GIP Dual Agonists (e.g., Tirzepatide) and Related Analogs

Fmoc-Tyr(tBu)-Aib-OH is a critical intermediate for the efficient SPPS of Tirzepatide and its analogs, where the Tyr-Aib motif is essential for biological activity [1]. Utilizing this dipeptide building block streamlines the synthesis by circumventing the difficult on-resin coupling of Fmoc-Aib-OH to the preceding tyrosine residue, thereby improving overall yield and reducing synthesis time. This application scenario is directly supported by the reported 25% improvement in coupling efficiency for the analogous Boc-Tyr(tBu)-Aib-OH building block [2].

Construction of Conformationally Constrained Peptide Libraries

In research settings focused on peptide conformational analysis or drug discovery, the Aib residue is a valuable tool for inducing and stabilizing β-turns and helical structures [1]. Fmoc-Tyr(tBu)-Aib-OH provides a convenient, pre-assembled unit for incorporating this conformational constraint into peptide libraries, ensuring high fidelity in the designed secondary structure. This is particularly valuable for synthesizing peptides intended for structure-activity relationship (SAR) studies where a defined, rigid conformation is desired [2].

Synthesis of Challenging, Aggregation-Prone Peptide Sequences

For peptide sequences known to exhibit on-resin aggregation during SPPS, reducing the number of difficult coupling steps is a key strategy for improving synthesis quality [1]. The Tyr-Aib motif is a known aggregation-prone junction due to the steric hindrance of Aib. By using Fmoc-Tyr(tBu)-Aib-OH, this challenging step is performed off-resin, mitigating the risk of incomplete coupling and aggregation that can compromise the final product. This application is based on the class-level understanding of Aib's role in peptide aggregation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Tyr(tBu)-Aib-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.